Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(6-amino-2-methylpyridin-3-yl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-amino-2-methylpyridin-3-yl)methyl]piperidine-1-carboxylate typically involves the reaction of 6-amino-2-methylpyridine with tert-butyl 4-formylpiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(6-amino-2-methylpyridin-3-yl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-[(6-amino-2-methylpyridin-3-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-amino-2-methylpyridin-3-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of piperidine.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of a pyridine ring.
Uniqueness
Tert-butyl 4-[(6-amino-2-methylpyridin-3-yl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the 6-amino-2-methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H27N3O2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-[(6-amino-2-methylpyridin-3-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-12-14(5-6-15(18)19-12)11-13-7-9-20(10-8-13)16(21)22-17(2,3)4/h5-6,13H,7-11H2,1-4H3,(H2,18,19) |
InChI Key |
NLZYSYJSKDUBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)CC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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